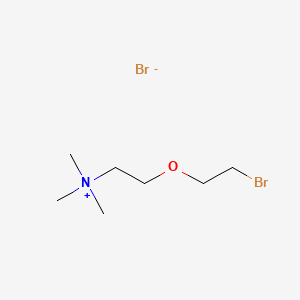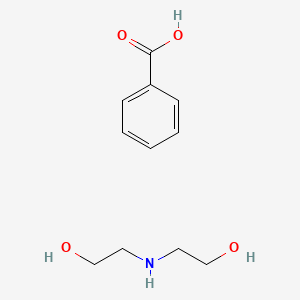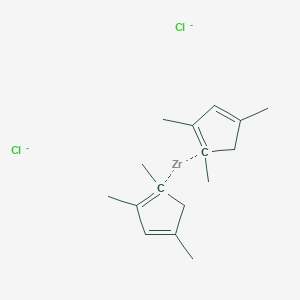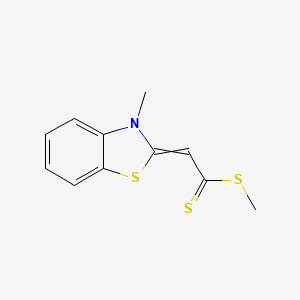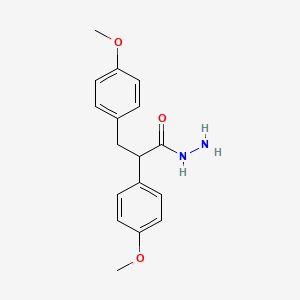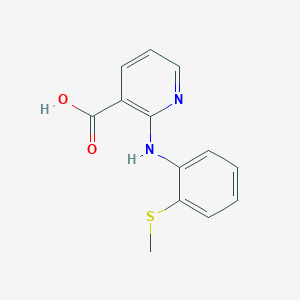
Diisocyanic acid, diester with 4-(p-hydroxybenzyl)-o-cresol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisocyanic acid, diester with 4-(p-hydroxybenzyl)-o-cresol is a complex organic compound that belongs to the class of diisocyanates and phenolic esters
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diisocyanic acid, diester with 4-(p-hydroxybenzyl)-o-cresol typically involves the reaction of diisocyanic acid with 4-(p-hydroxybenzyl)-o-cresol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and toluene. The reaction temperature is maintained between 50-70°C to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to enhance efficiency and scalability. The use of catalysts such as tin or titanium compounds can further improve the reaction rate and yield. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Diisocyanic acid, diester with 4-(p-hydroxybenzyl)-o-cresol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Amines and related compounds.
Substitution: Ethers and esters of the phenolic hydroxyl group.
科学的研究の応用
Diisocyanic acid, diester with 4-(p-hydroxybenzyl)-o-cresol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
作用機序
The mechanism of action of diisocyanic acid, diester with 4-(p-hydroxybenzyl)-o-cresol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
4-Hydroxybenzoic acid: A phenolic acid with similar structural features but different functional groups.
4-Hydroxybenzyl alcohol: Shares the hydroxybenzyl moiety but lacks the isocyanate groups.
Protocatechuic acid: Another phenolic compound with antioxidant properties.
Uniqueness
This comprehensive overview highlights the significance and versatility of diisocyanic acid, diester with 4-(p-hydroxybenzyl)-o-cresol in various scientific and industrial domains
特性
CAS番号 |
2761-21-9 |
|---|---|
分子式 |
C16H12N2O2 |
分子量 |
264.28 g/mol |
IUPAC名 |
1-isocyanato-4-[(4-isocyanatophenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C16H12N2O2/c1-12-8-14(4-7-16(12)18-11-20)9-13-2-5-15(6-3-13)17-10-19/h2-8H,9H2,1H3 |
InChIキー |
LWCCXOJTEVAEKM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)CC2=CC=C(C=C2)N=C=O)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


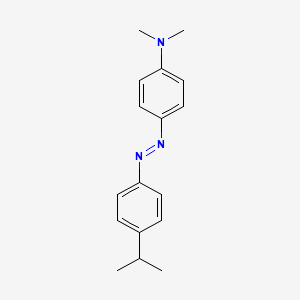

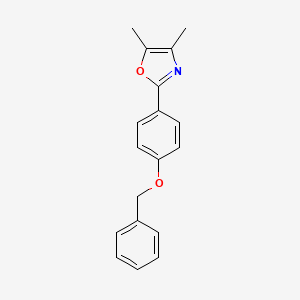
![2-Pentenoic acid, 5-[4-(phenylmethoxy)phenyl]-, ethyl ester, (2E)-](/img/structure/B13752630.png)

![2-[(Propan-2-ylideneamino)oxy]hexan-1-ol](/img/structure/B13752646.png)
